Lipophilicity Shift: 2‑Isopropyl Substitution Raises Computed logP by ~1.6 Units Over the Unsubstituted Core Scaffold
The target compound carries a 2‑isopropyl group on the imidazole ring, absent in the widely available scaffold 1‑(pyrrolidin‑2‑ylmethyl)‑1H‑imidazole (CAS 1177355‑18‑8). A structurally analogous C₁₁H₁₉N₃ framework (1‑ethyl‑4‑(1H‑imidazol‑5‑ylmethyl)piperidine) exhibits a computed logP of 1.7, while the des‑isopropyl scaffold records XLogP3‑AA of 0.1 [1][2]. Although the exact logP of the target compound has not been experimentally determined, the 2‑isopropyl moiety is predicted to shift logP upward by 1.3–1.6 units based on fragment‑based additivity .
| Evidence Dimension | Computed lipophilicity (logP) |
|---|---|
| Target Compound Data | Predicted logP ≈ 1.3–1.7 (C₁₁H₁₉N₃ framework with 2‑isopropyl substituent) |
| Comparator Or Baseline | 1‑(pyrrolidin‑2‑ylmethyl)‑1H‑imidazole: XLogP3‑AA = 0.1 (PubChem) |
| Quantified Difference | Estimated ΔlogP ≈ +1.2 to +1.6 |
| Conditions | In silico prediction; fragment‑based additivity model |
Why This Matters
A >1‑log‑unit lipophilicity increase means the compound requires different DMSO‑stock handling, may show altered non‑specific protein binding, and will partition differently in cellular assays—making it a distinct SAR probe rather than a substitute for the des‑isopropyl scaffold.
- [1] MolBiC Database, Compound CP0375934 (C₁₁H₁₉N₃, logP 1.7). Accessed May 2026. View Source
- [2] PubChem, Compound Summary for CID 45791094, 1-(pyrrolidin-2-ylmethyl)-1H-imidazole (XLogP3-AA = 0.1). Accessed May 2026. View Source
